1-[2-(2-Bromophenoxy)ethyl]pyrrolidine
Description
Significance of Pyrrolidine-Containing Structures in Organic and Medicinal Chemistry Research
The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of natural products, synthetic drugs, and key biological molecules. wikipedia.orgfrontiersin.org Its prevalence stems from a combination of favorable chemical and structural properties. As a saturated, non-planar ring, pyrrolidine provides a three-dimensional scaffold that allows for precise spatial orientation of functional groups, a critical factor for effective interaction with biological targets like enzymes and receptors. researchgate.netnih.gov This non-planarity, often described as "pseudorotation," enables the structure to efficiently explore pharmacophore space. researchgate.netnih.gov
The pyrrolidine nucleus is found in numerous natural alkaloids, such as nicotine (B1678760) and hygrine, and is a core component of essential amino acids like proline and hydroxyproline. wikipedia.org In the realm of synthetic pharmaceuticals, the pyrrolidine scaffold is integral to a wide range of marketed drugs with diverse therapeutic applications. frontiersin.org These include the antihistamine clemastine, the antihypertensive agent enalapril, and various compounds targeting the central nervous system. frontiersin.org The versatility of the pyrrolidine ring allows for its incorporation into molecules designed to exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral activities. frontiersin.orgnih.gov The stereochemistry of the pyrrolidine ring is also a significant feature; the presence of chiral centers allows for the development of stereoisomers with distinct biological profiles and target selectivity. researchgate.netnih.gov
Chemical Classification and Structural Features of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine within the Phenoxyethyl Amine Class
This compound is a synthetic organic compound that can be classified as a tertiary amine and belongs to the broader phenoxyethyl amine class of compounds. nih.govwikipedia.orgbyjus.com Amines are derivatives of ammonia (B1221849) where one or more hydrogen atoms are replaced by organic substituents. byjus.com In this case, the nitrogen atom is part of the pyrrolidine ring and is also bonded to an ethyl group, making it a tertiary amine. wikipedia.org The phenoxyethyl amine framework describes molecules containing a phenyl ring linked to an amine via an oxyethyl (-O-CH2-CH2-) bridge. nih.govchemspider.com
The molecular structure of this compound is characterized by three key components:
A Pyrrolidine Ring: A saturated five-membered nitrogen-containing heterocycle, which acts as the amine portion of the molecule. wikipedia.org
A 2-Bromophenoxy Group: This consists of a phenyl ring attached to an oxygen atom (a phenoxy group), with a bromine atom substituted at the ortho (position 2) of the phenyl ring.
An Ethyl Linker: A two-carbon chain that connects the nitrogen atom of the pyrrolidine ring to the oxygen atom of the phenoxy group.
This specific arrangement of functional groups results in a molecule with distinct chemical properties, as detailed in the table below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C12H16BrNO |
| Molecular Weight | 270.17 g/mol |
| CAS Number | 351430-97-0 |
| Class | Tertiary Amine, Phenoxyethyl Amine |
| Appearance | Data not widely available |
Data sourced from PubChem. nih.gov
Current Research Landscape and Underexplored Facets of this compound
The current research landscape for this compound specifically is limited, with the compound appearing primarily in chemical supplier catalogs and compound databases rather than in dedicated research publications. nih.gov Much of the available literature focuses on related isomers, such as 1-[2-(4-bromophenoxy)ethyl]pyrrolidine (the para-substituted isomer), which has been noted as an intermediate in the synthesis of other chemical entities. sigmaaldrich.com
The lack of extensive research on the 2-bromo isomer represents a significant underexplored facet of this molecule. The position of the halogen substituent on the phenoxy ring can dramatically influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn can affect its pharmacological and toxicological properties. Research on other pyrrolidine-containing compounds has demonstrated a wide range of biological activities, including antiarrhythmic and anticancer effects. researchgate.netmdpi.com Similarly, studies on various N-(bromophenyl) derivatives have shown potential antimicrobial and anti-inflammatory activity. nih.gov
Therefore, a key underexplored area is the systematic investigation of this compound's potential biological activities. Future research could focus on:
Synthesis and Characterization: Developing and optimizing synthetic routes specifically for this isomer and fully characterizing its physicochemical properties. orgsyn.orgnih.govchemicalbook.com
Pharmacological Screening: Evaluating the compound against various biological targets, drawing inspiration from the known activities of the broader pyrrolidine and phenoxyethyl amine classes. This could include assays for anticancer, antimicrobial, anti-inflammatory, or CNS activity. frontiersin.orgresearchgate.net
Structure-Activity Relationship (SAR) Studies: Comparing the activity of the 2-bromo isomer with its 3-bromo and 4-bromo counterparts to understand how the substituent position impacts biological efficacy and target selectivity.
The existing body of knowledge on related compounds suggests that this compound is a potentially valuable molecule for chemical and pharmacological exploration, representing an open area for future scientific inquiry.
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(2-bromophenoxy)ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-11-5-1-2-6-12(11)15-10-9-14-7-3-4-8-14/h1-2,5-6H,3-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEVXWRLFDSOMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801320348 | |
| Record name | 1-[2-(2-bromophenoxy)ethyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801320348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194494 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
416876-85-2 | |
| Record name | 1-[2-(2-bromophenoxy)ethyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801320348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Established Reaction Pathways for Pyrrolidine-Phenoxyethyl Systems
The construction of the pyrrolidine-phenoxyethyl framework typically involves the formation of two key bonds: the carbon-nitrogen (C-N) bond of the pyrrolidine (B122466) ring and the carbon-oxygen (C-O) ether bond. The assembly of this scaffold can be approached through several strategic disconnections, primarily relying on nucleophilic substitution and etherification reactions.
Nucleophilic Substitution Approaches for C-N Bond Formation
The formation of the pyrrolidine ring or its attachment to the phenoxyethyl side chain is often achieved through nucleophilic substitution reactions. A common strategy involves the reaction of a primary amine with a dihalide, leading to the formation of the heterocyclic ring. For instance, the cyclization of a primary amine with a 1,4-dihalobutane derivative is a classical method for constructing the pyrrolidine ring. organic-chemistry.org
Alternatively, and more directly for the synthesis of N-substituted pyrrolidines, is the alkylation of pyrrolidine itself. Pyrrolidine, being a secondary amine, acts as a nucleophile and can react with a suitable electrophile, such as an alkyl halide, to form a tertiary amine. This approach is widely used for the synthesis of a variety of N-substituted pyrrolidine derivatives. researchgate.net The reaction proceeds via a standard SN2 mechanism.
A variety of methods for pyrrolidine synthesis have been developed, including multi-component reactions and catalytic processes that offer access to diversely substituted pyrrolidine rings. researchgate.net These methods provide a toolbox for chemists to construct the pyrrolidine core with desired functionalities.
Etherification Strategies for Phenoxyethyl Linkage Formation
The phenoxyethyl linkage is most commonly formed via the Williamson ether synthesis. prepchem.comresearchgate.net This robust and versatile method involves the reaction of a phenoxide ion with a primary alkyl halide. prepchem.com The phenoxide is typically generated in situ by treating the corresponding phenol (B47542) with a suitable base, such as sodium hydroxide (B78521), potassium carbonate, or sodium hydride.
The general mechanism involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of the alkyl halide in an SN2 reaction, displacing the halide and forming the ether bond. The choice of base and solvent can be critical for the success of the reaction, with polar aprotic solvents like DMF or DMSO often being employed to enhance the rate of reaction.
Targeted Synthesis of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine
The synthesis of this compound can be strategically planned in two primary ways, both culminating in the formation of the target molecule through a final nucleophilic substitution step.
One approach involves the initial synthesis of 2-(2-bromophenoxy)ethanol (B1278966). This intermediate can be prepared by the reaction of 2-bromophenol (B46759) with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol, under basic conditions, following the principles of the Williamson ether synthesis. The alcohol group of 2-(2-bromophenoxy)ethanol can then be converted into a good leaving group, for example, by tosylation or conversion to an alkyl halide (e.g., with thionyl chloride or phosphorus tribromide). The resulting electrophile can then be reacted with pyrrolidine to form the final product.
A more direct and convergent approach involves the reaction of 2-bromophenol with a pre-formed N-(2-haloethyl)pyrrolidine, such as 1-(2-chloroethyl)pyrrolidine (B1346828). chemicalbook.com This latter compound can be synthesized from 2-(pyrrolidin-1-yl)ethanol by reaction with thionyl chloride. chemicalbook.com The Williamson ether synthesis would then be performed between 2-bromophenol and 1-(2-chloroethyl)pyrrolidine in the presence of a base.
A plausible synthetic route is outlined below:
Step 1: Formation of the Sodium Phenoxide of 2-Bromophenol
2-Bromophenol is treated with a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to generate the corresponding sodium 2-bromophenoxide.
Step 2: Nucleophilic Substitution with 1-(2-Chloroethyl)pyrrolidine
The generated phenoxide is then reacted with 1-(2-chloroethyl)pyrrolidine hydrochloride, which is typically neutralized in situ or prior to the reaction. The reaction mixture is heated to facilitate the SN2 displacement of the chloride by the phenoxide, yielding this compound.
Optimization of Reaction Conditions and Solvent Systems
The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters to optimize include the choice of base, solvent, temperature, and reaction time.
| Parameter | Options | Considerations |
| Base | NaH, K₂CO₃, Cs₂CO₃, NaOH | The strength of the base should be sufficient to deprotonate the phenol without causing side reactions. Carbonates are often milder and can be advantageous. |
| Solvent | DMF, DMSO, Acetonitrile (B52724), THF | Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation of the base, leaving the anion more nucleophilic. |
| Temperature | Room Temperature to Reflux | Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts through elimination or decomposition. |
| Leaving Group | Cl, Br, I, OTs | Iodides are typically the most reactive leaving groups, followed by bromides, tosylates, and chlorides. The choice may depend on the availability and stability of the precursor. |
For the Williamson ether synthesis step, a common set of conditions involves using potassium carbonate as the base in a solvent like acetonitrile or acetone (B3395972) at reflux temperature. researchgate.net The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can also be beneficial in reactions involving immiscible phases.
Derivatization Strategies for the this compound Scaffold
The this compound scaffold possesses several reactive sites that can be targeted for derivatization to create a library of related compounds. The primary sites for modification are the bromine atom on the phenyl ring and the pyrrolidine nitrogen.
The bromine atom can be replaced or used in cross-coupling reactions. For example, palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, or Buchwald-Hartwig amination reactions could be employed to introduce a variety of substituents at the 2-position of the phenoxy ring. This would allow for the synthesis of a diverse range of analogues with different aryl, alkyl, or amino groups at this position.
The pyrrolidine nitrogen, being a tertiary amine, can undergo quaternization by reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt. Furthermore, it is possible to perform reactions on the pyrrolidine ring itself, for instance, by introducing substituents at the 2- or 3-positions, although this would typically be achieved by starting with a pre-functionalized pyrrolidine derivative.
Derivatization can also be achieved by modifying the ethyl linker, though this would likely require a more complex synthetic route involving the construction of a modified linker prior to its attachment to the pyrrolidine or phenoxy moieties.
Functionalization of the Pyrrolidine Nitrogen
The nitrogen atom of the pyrrolidine ring is a key site for chemical modification due to its nucleophilic character. nih.gov This allows for the introduction of a wide array of substituents, thereby altering the steric and electronic properties of the molecule.
One common strategy for the functionalization of the pyrrolidine nitrogen is through N-alkylation or N-arylation reactions. While specific examples involving this compound are not extensively documented in publicly available literature, the general reactivity of the pyrrolidine nitrogen is well-established. For instance, in related systems, the pyrrolidine nitrogen can be functionalized by introducing various aromatic rings. nih.gov This is often achieved by reacting the secondary amine with an appropriate aryl halide or a related electrophile.
Another approach to modify the pyrrolidine nitrogen is through acylation reactions to form amides. These reactions typically proceed by treating the pyrrolidine derivative with an acyl chloride or a carboxylic acid activated with a coupling agent. Such modifications can be crucial for modulating the biological activity of the final product.
The basicity of the pyrrolidine nitrogen can also be influenced by the substituents on the ring, which in turn can affect its reactivity in subsequent synthetic steps. nih.gov
Transformations Involving the Aryl Bromide Moiety (e.g., Cross-Coupling Reactions)
The aryl bromide moiety of this compound serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. While specific examples utilizing this compound as the substrate are not readily found in broad surveys, the cross-coupling of ortho-substituted bromophenoxy ethers is a known transformation. nih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and preventing side reactions, especially with sterically hindered ortho-substituted substrates. organic-chemistry.org
Buchwald-Hartwig Amination: This powerful method allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst. This reaction would transform the bromo-substituent into a variety of substituted amino groups, significantly diversifying the molecular structure. The choice of phosphine (B1218219) ligand is crucial for the success of these reactions, particularly with challenging substrates.
Heck Reaction: The Heck reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an alkene. This reaction provides a direct method for the vinylation of the aromatic ring, introducing further points for diversification.
The table below summarizes the general conditions for these cross-coupling reactions as they apply to aryl bromides.
| Reaction Name | Coupling Partner | Catalyst/Ligand System (General) | Base (General) |
| Suzuki-Miyaura Coupling | Boronic Acid/Ester | Pd(0) or Pd(II) catalyst with phosphine ligands | Carbonates, Phosphates, Hydroxides |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(0) or Pd(II) catalyst with bulky phosphine ligands | Strong non-nucleophilic bases (e.g., NaOtBu) |
| Heck Reaction | Alkene | Pd(0) or Pd(II) catalyst with phosphine ligands | Amines, Carbonates |
Modifications of the Ethyl Linker
The two-carbon ethyl linker connecting the phenoxy group and the pyrrolidine ring can also be a site for synthetic modification, although this is generally less common than transformations at the other two moieties.
Strategies for modifying the ethyl linker often involve the synthesis of analogues with different linker lengths or the introduction of substituents on the linker itself. For example, analogues could be prepared by using a 3-halopropyl or 4-halobutyl derivative in the initial Williamson ether synthesis to generate homologated linkers.
Alternatively, the synthesis could start from a precursor where the ethyl linker contains a functional group that can be further elaborated. For instance, starting with a chiral epoxide that is opened by 2-bromophenol would introduce a hydroxyl group on the linker, which could then be used for further functionalization or to influence the stereochemistry of the final molecule. While direct examples for this compound are scarce in the literature, the synthesis of analogues of related pyrrolidine-containing compounds with modified linkers is a known strategy in medicinal chemistry to explore structure-activity relationships. nih.gov
Chemical Reactivity and Mechanistic Investigations in Synthetic Contexts
Reactivity Profile of the Ortho-Bromine Atom
The bromine atom at the ortho position of the phenoxy ring is the primary site for many synthetic transformations, particularly transition-metal-catalyzed cross-coupling reactions. Its reactivity is influenced by the electronic properties of the ether oxygen and the steric hindrance from the adjacent ethoxy-pyrrolidine side chain. The alkoxy group is an activating substituent, which can influence the rate of reactions at the aromatic ring. nsf.gov
The C-Br bond is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl bromides in these reactions is well-established, and 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine is expected to participate in a variety of such transformations. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. For instance, palladium-catalyzed reactions are commonly employed for C-H activation and functionalization of similar aromatic systems. acs.orgresearchgate.net
Below is a table summarizing potential cross-coupling reactions involving the ortho-bromine atom.
| Reaction Type | Typical Reagents | Catalyst/Ligand System | Expected Product |
| Suzuki Coupling | Aryl or vinyl boronic acid/ester | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, etc. | 1-[2-(2-Aryl/vinyl-phenoxy)ethyl]pyrrolidine |
| Heck Coupling | Alkene (e.g., acrylate, styrene) | Pd(OAc)₂, P(o-tolyl)₃ | 1-[2-(2-Vinylphenoxy)ethyl]pyrrolidine derivative |
| Buchwald-Hartwig Amination | Primary or secondary amine | Pd₂(dba)₃/BINAP, RuPhos, etc. | 1-[2-(2-Aminophenoxy)ethyl]pyrrolidine derivative |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | 1-[2-(2-Alkynylphenoxy)ethyl]pyrrolidine derivative |
| Stille Coupling | Organostannane (e.g., vinyl or aryl stannane) | Pd(PPh₃)₄ | 1-[2-(2-Aryl/vinyl-phenoxy)ethyl]pyrrolidine |
| Cyanation | Zn(CN)₂, KCN, or NaCN | Pd(PPh₃)₄, Pd/C | 2-(2-(Pyrrolidin-1-yl)ethoxy)benzonitrile |
These reactions demonstrate the utility of the ortho-bromine atom as a synthetic linchpin for introducing molecular complexity. The efficiency of these transformations would likely be high, given the general reliability of cross-coupling reactions with aryl bromides.
Role of the Pyrrolidine (B122466) Nitrogen in Catalysis and Reaction Mechanisms
Potential Roles of the Pyrrolidine Nitrogen:
Internal Base: The nitrogen can act as an intramolecular base, neutralizing acidic byproducts generated during a reaction. This can be particularly relevant in reactions that are sensitive to pH.
Nucleophile: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, capable of participating in reactions such as alkylations or acylations. chemicalbook.com In the context of the parent molecule, it can participate in intramolecular reactions (see section 3.3).
Ligand for Metal Catalysts: The nitrogen can coordinate to a metal center, acting as a chelating ligand in conjunction with the ether oxygen or the bromine atom. This chelation can influence the regioselectivity and efficiency of catalytic processes occurring at the aromatic ring by positioning the catalyst proximate to the reactive site.
Directing Group: In certain C-H activation reactions, the pyrrolidine nitrogen could potentially serve as a directing group, guiding a catalyst to functionalize a specific C-H bond, although this is less common for saturated amines compared to other directing groups like amides or oximes. researchgate.net
The properties of the pyrrolidine nitrogen are central to its function in reaction mechanisms.
| Property | Description | Implication for Reactivity |
| Basicity | pKa of conjugate acid ~11.3. chemicalbook.com | Can act as an internal base; protonation can modulate reactivity. |
| Nucleophilicity | Good nucleophile due to available lone pair. chemicalbook.com | Can participate in Sₙ2 reactions and intramolecular cyclizations. |
| Steric Profile | Compact, cyclic structure. wikipedia.org | Influences the geometry of chelation and steric hindrance around the nitrogen. |
| Hybridization | sp³ hybridized nitrogen. researchgate.net | Provides a three-dimensional structure that can be important for stereoselective processes. researchgate.net |
Exploration of Intramolecular Cyclization and Rearrangement Reactions
The proximity of the nucleophilic pyrrolidine nitrogen to the electrophilic carbon of the C-Br bond allows for the exploration of intramolecular cyclization reactions. The most prominent potential cyclization is an intramolecular Buchwald-Hartwig amination.
Under palladium or copper catalysis, the pyrrolidine nitrogen can attack the aromatic ring at the position of the bromine atom, leading to the formation of a new C-N bond and a fused tricyclic system. This type of reaction is a powerful method for constructing complex heterocyclic scaffolds. nih.gov The proposed mechanism involves the oxidative addition of the aryl bromide to a low-valent metal catalyst, followed by coordination of the pyrrolidine nitrogen and subsequent reductive elimination to form the cyclized product and regenerate the catalyst.
Proposed Intramolecular Cyclization:
Reactant: this compound
Conditions: Pd or Cu catalyst, suitable ligand (e.g., BINAP, Xantphos), and a base (e.g., Cs₂CO₃, K₃PO₄).
Product: A fused tricyclic heterocycle, namely 2,3,4,5-Tetrahydro-1H-benzo[b]pyrrolo[1,2-d] nih.govorganic-chemistry.orgoxazine.
Rearrangement reactions could also be envisaged, potentially following an initial transformation. For example, if the aromatic ring undergoes a reaction that generates a reactive intermediate, the side chain could rearrange. While common rearrangements like the Beckmann or Curtius are not directly applicable to the starting material, they represent types of molecular reorganizations that can occur in more complex transformations. byjus.commasterorganicchemistry.comlibretexts.org For instance, a reaction sequence that converts the pyrrolidine ring into an oxime could precede a Beckmann rearrangement. masterorganicchemistry.comyoutube.com Similarly, intramolecular cyclizations involving radical intermediates, generated via homolytic cleavage of the C-Br bond, could also lead to different cyclic products. nih.gov
Kinetic and Mechanistic Studies of Key Synthetic Transformations
Mechanistic investigations would aim to answer several key questions:
What is the rate-determining step of the reaction?
What is the true nature of the catalytic species?
Does the pyrrolidine nitrogen participate in the mechanism as a ligand or internal base?
What is the influence of electronic and steric factors on the reaction rate?
The following table outlines common experimental and computational methods used for such mechanistic studies.
| Method | Description | Information Gained |
| Reaction Progress Kinetic Analysis | Monitoring the concentration of reactants, intermediates, and products over time using techniques like NMR, GC-MS, or HPLC. researchgate.net | Reaction rates, rate laws, identification of reaction intermediates, and catalyst deactivation pathways. |
| Hammett Analysis | Studying the effect of substituents on the phenoxy ring on the reaction rate. | Elucidation of electronic effects in the transition state; provides evidence for the mechanism (e.g., buildup of positive or negative charge). |
| Isotope Labeling Studies | Using deuterated substrates or other isotopic labels to track the movement of atoms throughout the reaction. | Pinpointing bond-breaking and bond-forming steps; determining if a particular C-H bond is involved in the rate-determining step (Kinetic Isotope Effect). |
| Isolation and Characterization of Intermediates | Attempting to isolate and structurally characterize (e.g., by X-ray crystallography) catalytic intermediates, such as oxidative addition complexes. nih.gov | Direct evidence for the species involved in the catalytic cycle. |
| Density Functional Theory (DFT) Calculations | Computational modeling of the reaction pathway. beilstein-journals.orgnih.gov | Energies of reactants, transition states, and products; visualization of transition state geometries; supports or refutes proposed mechanisms. |
By employing these techniques, a detailed picture of the reaction pathways for this compound can be constructed, enabling its rational use in the synthesis of more complex molecular architectures.
Application As a Synthetic Building Block and Chemical Probe
Utilization as a Precursor in the Synthesis of Complex Organic Molecules
The bifunctional nature of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine, possessing both a nucleophilic tertiary amine and an aryl bromide, makes it a valuable starting material for the synthesis of a diverse range of more elaborate organic structures.
The pyrrolidine (B122466) nucleus is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs. researchgate.net Derivatives of pyrrolidine are known to exhibit a wide array of biological activities, including antiviral, anticancer, and central nervous system effects. mdpi.com The "2-(2-bromophenoxy)ethyl" moiety has also been incorporated into compounds targeting various biological pathways. For instance, related 2-bromophenoxy derivatives have been investigated for their potential as antitumor agents and in the development of receptor antagonists. frontiersin.orgnih.gov
Given this context, this compound can be envisioned as a key intermediate for the synthesis of novel drug candidates. The aryl bromide can serve as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions, to introduce a wide variety of substituents and build molecular complexity. The pyrrolidine nitrogen can be quaternized to produce ammonium (B1175870) salts with potential applications as ionic liquids or phase-transfer catalysts.
A hypothetical synthetic route illustrating its potential is the coupling of this compound with a boronic acid to form a biaryl structure, a common core in many pharmaceuticals.
Table 1: Potential Cross-Coupling Reactions with this compound
| Reaction Type | Coupling Partner | Potential Product Class | Catalyst/Reagents |
| Suzuki Coupling | Arylboronic acid | Biaryl-substituted pyrrolidines | Pd(PPh3)4, base |
| Buchwald-Hartwig | Amine | Amino-substituted phenoxyethyl-pyrrolidines | Pd catalyst, ligand, base |
| Sonogashira | Terminal alkyne | Alkynyl-substituted phenoxyethyl-pyrrolidines | Pd/Cu catalyst, base |
| Heck Coupling | Alkene | Alkenyl-substituted phenoxyethyl-pyrrolidines | Pd catalyst, base |
The structural framework of this compound also lends itself to the construction of novel and more complex heterocyclic systems. thieme-connect.com For example, intramolecular cyclization reactions could potentially be explored. Depending on the reaction conditions and the introduction of other functional groups, the molecule could serve as a precursor to fused ring systems containing both the pyrrolidine and a new heterocyclic ring formed via reactions involving the bromophenyl moiety.
Furthermore, the 2-bromophenoxy group can be transformed into other functional groups, such as a hydroxyl or a cyano group, which can then participate in a variety of cyclization reactions to form new heterocyclic rings. This versatility makes this compound a potentially valuable building block for combinatorial chemistry libraries aimed at discovering new bioactive compounds.
Development as a Chemical Probe for Mechanistic Organic Studies
While there is no specific literature detailing the use of this compound as a chemical probe, its structure suggests potential in this area. Chemical probes are small molecules used to study biological processes or chemical reactions. The bromine atom on the phenyl ring could serve as a site for the introduction of a reporter group, such as a fluorophore or a biotin (B1667282) tag, after a specific chemical transformation.
For instance, in studying a particular enzyme-catalyzed reaction, if the enzyme is capable of metabolizing the aryl bromide moiety, a tagged version of the molecule could be used to track the metabolic process. The pyrrolidine group, being a common feature in many enzyme inhibitors, could help in targeting the molecule to a specific active site.
The compound could also be used in mechanistic studies of organometallic reactions. The presence of both a tertiary amine, which can act as a ligand, and an aryl bromide, which can undergo oxidative addition, makes it an interesting substrate for studying the mechanisms of palladium-catalyzed and other transition-metal-catalyzed reactions.
Structure Activity Relationship Sar Studies
Design Principles for Analogue Synthesis Based on the 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine Core
The synthesis of analogues based on the this compound core is guided by established principles of medicinal chemistry, which involve systematic modifications of the molecule to explore and optimize its interaction with biological targets. The core structure can be dissected into three key regions for modification: the pyrrolidine (B122466) ring, the ethyl linker, and the 2-bromophenoxy group.
Pyrrolidine Ring Modifications: The pyrrolidine ring, a common motif in many biologically active compounds, can be modified to influence the compound's basicity, lipophilicity, and steric bulk. mdpi.com Synthetic strategies often involve the use of substituted prolines or the introduction of functional groups onto the ring. researchgate.net For instance, hydroxylation of the pyrrolidine ring can introduce new hydrogen bonding opportunities, potentially enhancing binding affinity to a target protein.
Ethyl Linker Modifications: The two-carbon ethyl linker connecting the pyrrolidine and the phenoxy group plays a critical role in defining the spatial relationship between these two moieties. Analogues can be synthesized with linkers of varying lengths or with the introduction of conformational constraints, such as double bonds or cyclic structures, to probe the optimal orientation for biological activity.
2-Bromophenoxy Group Modifications: The 2-bromophenoxy group is a key area for modification to explore electronic and steric effects on activity. The bromine atom can be moved to other positions on the phenyl ring (e.g., to the 4-position, creating the 4-bromophenoxy isomer) to probe the importance of its location. nih.gov Furthermore, the bromine can be replaced with other halogen atoms (F, Cl, I) or with a variety of other substituents (e.g., methyl, methoxy (B1213986), trifluoromethyl) to modulate the electronic properties and steric profile of the molecule. mdpi.com The synthesis of such analogues often involves the reaction of a suitably substituted phenol (B47542) with a 1-(2-chloroethyl)pyrrolidine (B1346828) derivative.
A study on the structurally related compound 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine, an inhibitor of leukotriene A(4) (LTA(4)) hydrolase, provides insights into the design of analogues. drugbank.comnih.gov In this study, modifications were made to both the pyrrolidine ring and the phenylphenoxy group to improve potency and pharmacokinetic properties. drugbank.comnih.gov
Elucidation of Structural Determinants for Specific Molecular Interactions
The specific molecular interactions of this compound with a biological target are determined by its three-dimensional structure and the distribution of its electronic properties. While direct structural data from techniques like X-ray crystallography for this specific compound bound to a target may not be widely available, insights can be drawn from studies of related molecules.
The pyrrolidine nitrogen is typically protonated at physiological pH, allowing it to form a crucial ionic bond or a strong hydrogen bond with an acidic residue (e.g., aspartate or glutamate) in a receptor binding pocket. The ether oxygen in the phenoxyethyl moiety can act as a hydrogen bond acceptor. The bromophenyl ring can engage in various non-covalent interactions, including:
Van der Waals Interactions: The aromatic ring can fit into hydrophobic pockets of a target protein.
Pi-Stacking Interactions: The electron-rich pi-system of the phenyl ring can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with an electron-rich atom like an oxygen or nitrogen on the protein.
Computational docking studies on related pyrrolidine derivatives have shown the importance of hydrogen bonds and hydrophobic interactions in binding to their targets. nih.govnih.gov For example, in a study of pyrrolidine derivatives as neuraminidase inhibitors, docking studies indicated that key interactions involved hydrogen bonding and electrostatic factors with residues such as Trp178, Arg371, and Tyr406. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Pyrrolidine Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comscispace.com These models can then be used to predict the activity of new, unsynthesized analogues, thereby saving time and resources in the drug discovery process. tandfonline.com
Several QSAR studies have been performed on pyrrolidine derivatives, highlighting the physicochemical properties that are important for their biological activity. nih.govnih.govtandfonline.com These studies often employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). tandfonline.com
A QSAR study on pyrrolidine derivatives as α-mannosidase inhibitors suggested that the presence of polar properties on the van der Waals surface and the presence of aromatic rings, which also contribute to hydrophobicity, are important for activity. nih.govsigmaaldrich.com Another study on pyrrolidine derivatives as neuraminidase inhibitors developed 3D-QSAR models that showed a high correlation between the predicted and experimental activities, with hydrogen bonds and electrostatic factors being major contributors to the inhibitory activity. nih.gov
For a series of analogues of this compound, a QSAR model could be developed by synthesizing a set of compounds with varying substituents on the phenyl ring and measuring their biological activity. The model could then correlate the activity with descriptors such as:
Hydrophobicity: The octanol-water partition coefficient (logP) of the substituents.
Electronic Effects: The Hammett constant (σ) of the substituents.
Steric Parameters: Molar refractivity (MR) or Taft steric parameters (Es).
The resulting QSAR equation would provide a quantitative understanding of the SAR and guide the design of more potent compounds.
Table 1: Hypothetical QSAR Data for 1-[2-(Substituted-Phenoxy)ethyl]pyrrolidine Analogues
| Substituent (X) | logP | σ | MR | Biological Activity (IC₅₀, µM) |
| H | 2.16 | 0.00 | 1.03 | 5.2 |
| 2-Br | 3.01 | 0.23 | 8.88 | 1.8 |
| 4-Br | 3.01 | 0.23 | 8.88 | 3.5 |
| 4-Cl | 2.87 | 0.23 | 6.03 | 4.1 |
| 4-F | 2.30 | 0.06 | 0.92 | 4.8 |
| 4-CH₃ | 2.69 | -0.17 | 5.65 | 6.3 |
| 4-OCH₃ | 2.11 | -0.27 | 7.87 | 7.1 |
Note: This table is for illustrative purposes and the data is hypothetical.
Comparative Analysis of the 2-Bromophenoxy versus 4-Bromophenoxy Isomer in SAR Contexts
The position of the bromine atom on the phenoxy ring can have a significant impact on the biological activity of the molecule. This is due to the different steric and electronic environments created by the ortho (2-position) versus the para (4-position) substitution.
Steric Effects: A bromine atom in the 2-position is in close proximity to the ether linkage. This can influence the preferred conformation of the phenoxy ring relative to the ethylpyrrolidine side chain, potentially locking it into a specific orientation that is either favorable or unfavorable for binding to a target. In contrast, a bromine atom in the 4-position is more remote and would likely have a smaller impact on the conformation of the side chain.
Electronic Effects: The electronic effect of the bromine atom (an electron-withdrawing group) will be felt differently at the ether oxygen depending on its position. While the inductive effect is distance-dependent, the resonance effect is position-dependent. These differences can alter the pKa of the pyrrolidine nitrogen and the hydrogen bond accepting ability of the ether oxygen.
In many cases, positional isomers exhibit different biological activities. For instance, a study on isocoumarin (B1212949) derivatives showed that the position of fluoro groups on a phenyl ring was crucial for their antimetastatic activity. mdpi.com Similarly, the position of a methoxy group on a chavicol derivative was found to be imperative for its anticancer effectiveness. mdpi.com
A direct comparison of the biological activity of this compound and 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine would be necessary to determine the optimal position for the bromine substituent for a given biological target. Any observed difference in activity would provide valuable information about the topology of the binding site.
Table 2: Comparative Properties of 2-Bromo and 4-Bromo Isomers
| Property | This compound | 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine |
| Predicted Conformation | May adopt a more rigid conformation due to steric hindrance between the bromo group and the side chain. | The side chain is likely to have more conformational freedom. |
| Electronic Influence on Ether Oxygen | The inductive effect of the bromine is stronger due to closer proximity. | The inductive effect of the bromine is weaker. |
| Potential for Specific Interactions | The 2-bromo group may be positioned to form a specific halogen bond or interact with a specific sub-pocket in the binding site. | The 4-bromo group would interact with a different region of the binding site. |
Note: This table presents a qualitative comparison based on general chemical principles.
Mechanistic Molecular and Biochemical Investigations in Vitro
Identification and Characterization of Putative Molecular Targets
To date, specific molecular targets for 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine have not been publicly disclosed in scientific literature. The initial step in elucidating a compound's mechanism of action involves identifying its molecular binding partners within a biological system. This is typically achieved through a combination of computational predictions and experimental validation.
In silico approaches, such as virtual screening against protein databases, can offer preliminary predictions of potential targets. Experimentally, techniques like affinity chromatography, where the compound is immobilized to capture interacting proteins from cell extracts, and chemical proteomics, which uses tagged versions of the compound to identify binding partners in a cellular environment, are crucial for definitive target identification.
While direct targets for the 2-bromo isomer are unknown, research into related structures provides some insight. For example, a study focusing on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine , a compound with a similar phenoxyethylpyrrolidine core, identified it as a potent inhibitor of the enzyme leukotriene A(4) (LTA(4)) hydrolase. nih.gov This suggests that enzymes within this class could be potential, though unconfirmed, targets for related compounds.
In Vitro Enzyme Inhibition and Activation Studies
There is currently no publicly available data from in vitro enzyme assays specifically examining the inhibitory or activating effects of This compound . Such studies are fundamental for characterizing a compound's biochemical profile and involve measuring the rate of an enzymatic reaction in the presence of the compound.
A wide array of enzymes are typically screened, including kinases, proteases, and metabolic enzymes such as acetylcholinesterase, to determine a compound's specificity and potency. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the concentration of the compound required to reduce the enzyme's activity by half.
For the related compound, 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (also known as SC-22716), its inhibitory activity against LTA(4) hydrolase has been quantified, as detailed in the table below.
Table 1: In Vitro Enzyme Inhibition Data for a Structurally Related Compound
| Compound Name | Target Enzyme | IC50 (nM) |
|---|
Data sourced from a study on the structure-activity relationship of LTA(4) hydrolase inhibitors. nih.gov
Receptor Binding and Ligand Affinity Assays
Specific data detailing the binding affinity of This compound for any particular receptor are not available in the public domain. Receptor binding assays are essential for determining if a compound interacts with cellular receptors, such as G-protein coupled receptors (GPCRs), ion channels, or sigma receptors.
These assays typically measure the ability of a test compound to displace a known radiolabeled ligand from its receptor, with the results often expressed as an inhibition constant (Ki) or an IC50 value. Given the presence of the pyrrolidine (B122466) motif, a common feature in ligands for sigma receptors, it would be a logical target class for investigation. monash.edunih.gov For instance, various N-arylalkylpiperidines, which bear structural resemblances to the phenoxyethylpyrrolidine scaffold, have demonstrated high affinity for both sigma-1 and sigma-2 receptors. researchgate.net However, without direct experimental evidence, the interaction of This compound with these or any other receptors remains speculative.
Cellular Pathway Modulation and Signaling Investigations (Non-Clinical)
There is a lack of published non-clinical studies investigating the impact of This compound on intracellular signaling pathways. Once a molecular target is identified, subsequent research typically focuses on how the compound affects downstream cellular processes.
Methodologies employed in such studies include Western blotting to detect changes in protein expression or phosphorylation, reporter gene assays to monitor transcription factor activity, and measurements of second messenger levels like cyclic AMP (cAMP) or intracellular calcium.
To illustrate the potential effects of this class of compounds, a study on a different pyrrolidine derivative, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) , demonstrated that it could inhibit the activation of key inflammatory signaling molecules, specifically the transcription factors NF-κB and IRF3, within the Toll-like receptor (TLR) pathways. nih.gov This highlights the potential for pyrrolidine-containing structures to modulate critical cellular signaling cascades.
Computational and Theoretical Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly useful in drug discovery for predicting the binding mode and affinity of a ligand to a specific protein target.
Preparation of the Ligand and Receptor: The three-dimensional structure of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine would be generated and optimized to its lowest energy conformation. The target protein's structure, typically obtained from a repository like the Protein Data Bank, would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.
Docking Simulation: Using a docking program, the ligand would be placed into the defined binding site of the receptor, and various conformational poses would be sampled.
Scoring and Analysis: The different poses of the ligand would be ranked based on a scoring function that estimates the binding affinity. The resulting complexes would be analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex.
Such studies could provide hypotheses about the potential biological targets of this compound and the molecular basis for its activity.
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic structure and reactivity of a molecule. These calculations can provide a wealth of information about a compound's properties.
For this compound, DFT calculations could be used to determine:
Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.
Electronic Properties: The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps to identify electron-rich and electron-poor regions.
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule.
Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactivity.
A hypothetical data table summarizing the results of a DFT study on this compound is presented below.
| Parameter | Calculated Value |
| Energy of HOMO | (Value in eV) |
| Energy of LUMO | (Value in eV) |
| HOMO-LUMO Energy Gap | (Value in eV) |
| Dipole Moment | (Value in Debye) |
| Mulliken Atomic Charges | (Charge on specific atoms) |
Note: The values in this table are hypothetical and would need to be determined through actual DFT calculations.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes of a molecule over time.
A conformational analysis of this compound would involve systematically rotating the rotatable bonds in the molecule to generate a potential energy surface. This would reveal the low-energy, and therefore more populated, conformations.
MD simulations would place the molecule in a simulated physiological environment (e.g., a box of water molecules) and calculate the forces between all atoms over a period of time. This would allow for the observation of:
Conformational Flexibility: How the molecule changes its shape over time.
Interaction with Solvent: How the molecule interacts with surrounding water molecules.
Stability of Different Conformations: The relative time spent in each stable conformation.
These simulations are computationally intensive but offer a detailed picture of the molecule's dynamic behavior.
Prediction of Spectroscopic Signatures for Structural Validation
Computational methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predicted chemical shifts are invaluable for interpreting experimental NMR spectra.
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the absorption peaks in an IR spectrum. This can help in identifying the functional groups present in the molecule.
Below is a hypothetical table of predicted spectroscopic data for this compound.
| Spectroscopic Data | Predicted Values |
| ¹H NMR Chemical Shifts (ppm) | (List of predicted shifts for each proton) |
| ¹³C NMR Chemical Shifts (ppm) | (List of predicted shifts for each carbon) |
| Key IR Vibrational Frequencies (cm⁻¹) | (List of frequencies and corresponding vibrational modes) |
Note: The values in this table are for illustrative purposes and would require specific computational calculations.
By comparing these predicted spectra with experimentally obtained spectra, researchers can confirm the chemical structure of the synthesized this compound.
Advanced Analytical Techniques for Research Oriented Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine in solution. Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments, a complete assignment of all proton and carbon resonances can be achieved.
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. The aromatic protons on the 2-bromophenoxy group are expected to appear in the downfield region (typically δ 6.8-7.6 ppm) due to the deshielding effect of the benzene (B151609) ring. Their splitting patterns (doublets, triplets of doublets) are dictated by coupling to adjacent protons. The protons of the ethyl linker and the pyrrolidine (B122466) ring appear in the more upfield region. The methylene (B1212753) group adjacent to the ether oxygen (-O-CH₂-) is expected around δ 4.0-4.3 ppm, while the methylene group adjacent to the pyrrolidine nitrogen (-N-CH₂-) would be slightly further upfield. The pyrrolidine ring protons typically show complex multiplets.
The ¹³C NMR spectrum reveals the number of unique carbon environments. The aromatic carbons resonate between δ 110-160 ppm, with the carbon atom bonded to the bromine (C-Br) and the carbon bonded to the ether oxygen (C-O) having distinct chemical shifts. The aliphatic carbons of the ethyl chain and pyrrolidine ring appear in the upfield region (δ 20-70 ppm).
Advanced 2D NMR techniques are used to confirm assignments. Correlation Spectroscopy (COSY) identifies protons that are coupled to each other (e.g., adjacent protons in the ethyl chain and within the pyrrolidine ring). Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with the carbon atom it is directly attached to, confirming the assignment of both ¹H and ¹³C signals.
Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on standard chemical shift tables and data from analogous structures like 2-bromophenol (B46759), N-ethylpyrrolidine, and other bromophenyl ethers. Actual experimental values may vary based on solvent and other conditions.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic H (position 6) | ~7.5 (dd) | - |
| Aromatic H (positions 3, 4, 5) | ~6.8-7.3 (m) | - |
| Aromatic C (C-O) | - | ~155 |
| Aromatic C (C-Br) | - | ~112 |
| Aromatic C (other) | - | ~115, 122, 129, 134 |
| Ethoxy Methylene (-O-CH₂-) | ~4.2 (t) | ~67 |
| Ethyl Methylene (-CH₂-N) | ~2.9 (t) | ~55 |
| Pyrrolidine Methylene (adjacent to N) | ~2.7 (m) | ~54 |
| Pyrrolidine Methylene (β to N) | ~1.8 (m) | ~24 |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis
Mass spectrometry is critical for determining the molecular weight and elemental composition of this compound and for gaining structural insights through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with high precision, allowing for the calculation of the exact molecular formula (C₁₂H₁₆BrNO). The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 peaks with nearly 1:1 intensity ratio).
Electron Ionization (EI) mass spectrometry induces fragmentation of the molecule, providing a unique fingerprint that helps confirm the structure. The fragmentation pattern is governed by the relative stability of the resulting carbocations and neutral radicals. chemguide.co.uk Key fragmentation pathways for this compound are expected to include:
Alpha-cleavage: The bond adjacent to the pyrrolidine nitrogen is prone to cleavage, leading to the formation of a stable iminium ion. The most prominent fragment is often the pyrrolidinylmethyl cation ([C₄H₈N-CH₂]⁺) at m/z 84 or the entire N-ethylpyrrolidine cation at m/z 99.
Cleavage of the Ether Bond: The C-O bond of the ether linkage can break, leading to fragments corresponding to the 2-bromophenoxy group (m/z 171/173) or a bromophenol ion (m/z 94), which is common for aryl ethers. researchgate.net
Loss of the Pyrrolidine Ring: Cleavage can result in the loss of the pyrrolidine ring as a neutral molecule, leaving a [Br-C₆H₄-O-CH₂CH₂]⁺ fragment.
Loss of Bromine: The C-Br bond can cleave to produce a fragment ion at [M-Br]⁺. This is particularly relevant in ortho-substituted compounds, a phenomenon sometimes referred to as the mass spectrometric ortho effect. mdpi.com
Predicted Key Mass Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway |
| 270/272 | [C₁₂H₁₆BrNO]⁺ | Molecular Ion (M⁺) |
| 171/173 | [BrC₆H₄O]⁺ | Cleavage of ether O-C bond |
| 99 | [C₂H₅-NC₄H₈]⁺ | Cleavage of ether C-O bond |
| 84 | [CH₂=NC₄H₈]⁺ | Alpha-cleavage at the ethyl chain |
| 70 | [C₄H₈N]⁺ | Pyrrolidine ring fragment |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides the most definitive structural proof by determining the precise arrangement of atoms in a single crystal. chemicalbook.com This technique can unambiguously establish the connectivity, bond lengths, bond angles, and the three-dimensional conformation of this compound in the solid state.
To perform this analysis, a high-quality single crystal of the compound must first be grown. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected and analyzed. sigmaaldrich.com The analysis provides an electron density map from which the positions of all non-hydrogen atoms can be determined.
While a specific crystal structure for this compound is not publicly documented, analysis of related compounds, such as those containing both bromophenyl and pyrrolidine moieties, illustrates the detailed data that would be obtained. iucr.orgiucr.org For instance, the analysis would confirm the ortho-position of the bromine atom on the phenyl ring and reveal the conformation of the pyrrolidine ring (e.g., envelope or twisted conformation). Furthermore, it would detail any intermolecular interactions, such as hydrogen bonds or π-stacking, that stabilize the crystal lattice.
Typical Data Obtained from X-ray Crystallographic Analysis Data presented is hypothetical for this compound, based on typical values for organic molecules.
| Parameter | Description | Example Value |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/n |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a=5.4 Å, b=26.8 Å, c=8.0 Å, β=107.8° |
| Z | The number of molecules per unit cell. | 4 |
| Key Bond Lengths (Å) | Distances between specific bonded atoms (e.g., C-Br, C-O, C-N). | C-Br: ~1.90 Å; C-O: ~1.37 Å; C-N: ~1.47 Å |
| Key Bond Angles (°) | Angles between three connected atoms (e.g., C-O-C, C-N-C). | C-O-C: ~118°; C-N-C (in ring): ~108° |
| Dihedral Angles (°) | Torsional angles defining the molecule's conformation. | Defines the orientation of the phenyl and pyrrolidine rings. |
Advanced Chromatographic Methods for Purity and Isomer Separation in Research Samples
Chromatographic techniques are indispensable for verifying the purity of research samples of this compound and for separating it from starting materials, byproducts, or potential isomers.
High-Performance Liquid Chromatography (HPLC) is a primary method for purity analysis. A reverse-phase method would likely be employed, using a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. A typical mobile phase would be a gradient mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure the pyrrolidine nitrogen is protonated, leading to sharp, symmetrical peaks. sielc.com The retention time of the compound is a characteristic property under specific conditions, and the peak area is proportional to its concentration, allowing for quantification of purity. For example, a method developed for the para-bromo isomer used a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid, demonstrating the utility of reverse-phase chromatography for this class of compounds. sielc.com
Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful technique, suitable due to the compound's likely volatility. In GC, separation occurs based on the compound's boiling point and its interaction with the stationary phase of the capillary column. The retention time provides a purity check, while the coupled MS detector provides structural confirmation.
In cases where chiral centers may be present or introduced, specialized chiral chromatography methods would be necessary for the separation of enantiomers. This typically involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.
Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm and 270 nm |
| Column Temperature | 30 °C |
Emerging Research Avenues and Future Perspectives
Exploration of Novel Biological Targets for Pyrrolidine-Based Scaffolds
The pyrrolidine (B122466) scaffold is a "privileged" structure in drug discovery, appearing in numerous natural and synthetic compounds with a wide range of biological activities, including anticancer, antiviral, antidiabetic, and anti-inflammatory properties. nih.govnih.govfrontiersin.org The versatility of the pyrrolidine ring allows it to serve as a foundational structure for developing inhibitors for various enzymes and antagonists for receptors. nih.govnih.gov
Future research could focus on screening 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine and its analogues against novel and challenging biological targets. The basic nitrogen of the pyrrolidine ring can act as a key pharmacophoric feature, forming critical interactions with target proteins. nih.gov For instance, pyrrolidine derivatives have been identified as potent ghrelin receptor agonists, neuraminidase inhibitors for influenza, and inhibitors of the CXCR4 chemokine receptor, which is implicated in cancer metastasis. nih.govacs.orgnih.gov The specific substitution pattern of this compound could be systematically modified to probe structure-activity relationships (SAR) for new targets. For example, the position and nature of the halogen on the phenoxy ring can significantly influence binding affinity and selectivity.
| Target Class | Specific Target Example | Therapeutic Area | Reference |
|---|---|---|---|
| Enzymes | Dipeptidyl peptidase-4 (DPP-IV) | Diabetes | frontiersin.org |
| Enzymes | Neuraminidase | Antiviral (Influenza) | nih.gov |
| Enzymes | Poly(ADP-ribose) polymerase (PARP) | Anticancer | nih.gov |
| G-Protein Coupled Receptors (GPCRs) | CXCR4 Chemokine Receptor | Anticancer (Metastasis) | nih.gov |
| G-Protein Coupled Receptors (GPCRs) | Ghrelin Receptor | Metabolic Disorders, Cachexia | acs.org |
| Kinases | Casein Kinase 1 (CK1) | Various (e.g., Neurological, Cancer) | nih.gov |
Development of Greener and More Efficient Synthetic Pathways
The synthesis of N-aryl-substituted pyrrolidines is a well-established area of organic chemistry. mdpi.com A plausible route to this compound would involve the reaction of 2-bromophenol (B46759) with a 2-haloethyl-pyrrolidine derivative or the reductive amination of a corresponding aldehyde. However, traditional methods often rely on harsh reagents, toxic solvents, and multiple steps. whiterose.ac.uk
| Strategy | Description | Advantages | Reference |
|---|---|---|---|
| Classical Reductive Amination | Reaction of a carbonyl compound with an amine followed by a reducing agent. | Well-established, versatile. | mdpi.com |
| 1,3-Dipolar Cycloaddition | Reaction between an azomethine ylide and an alkene to form the pyrrolidine ring. | High stereocontrol, atom economy. | nih.govrsc.org |
| Tandem Gold Catalysis | A multi-step reaction (e.g., hydroamination/allylation) sequence catalyzed by a single gold complex. | High efficiency, rapid complexity generation. | acs.org |
| Green Transfer Hydrogenation | Use of a catalyst (e.g., Iridium) with a benign hydrogen donor (e.g., formic acid) to achieve reduction. | Avoids high-pressure H2 gas, can use green solvents. | mdpi.com |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reaction rates. | Reduced reaction times, often higher yields. | researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Rational Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.govmdpi.com These computational tools can analyze vast datasets to predict the biological activity of novel compounds, optimize molecular structures, and streamline the entire drug design process. nih.govacs.org
| Design Stage | AI/ML Application | Objective | Reference |
|---|---|---|---|
| Hit Discovery | High-Throughput Virtual Screening | Rapidly screen large virtual libraries to identify initial active compounds. | acs.org |
| Hit-to-Lead | Generative Chemistry / De Novo Design | Create novel molecules with improved potency and properties based on a starting scaffold. | simulations-plus.comyoutube.com |
| Lead Optimization | Multi-Parameter Optimization (MPO) | Simultaneously optimize a candidate for activity, selectivity, and ADMET properties using predictive models. | youtube.com |
| Synthesis Planning | Retrosynthesis Prediction | Identify efficient synthetic routes for target molecules. | cam.ac.uk |
Potential Applications in Materials Science and Catalysis Beyond Traditional Uses
While the primary focus for pyrrolidine scaffolds has been in medicine, their unique chemical properties also make them valuable in other fields. nih.gov
Asymmetric Catalysis: Chiral pyrrolidine derivatives, famously including the amino acid proline and its derivatives, are powerful organocatalysts. nih.govnih.gov They are used to control the stereochemical outcome of a wide range of chemical reactions, such as aldol (B89426) and Michael additions. nih.gov The structure of this compound could be modified, for instance by introducing chiral centers on the pyrrolidine ring, to create novel catalysts. The bromophenyl group could also serve as a handle for immobilization onto a solid support or for tuning the catalyst's electronic properties.
Materials Science: Pyrrolidine-functionalized materials are an emerging area of research. bohrium.com Chiral pyrrolidine units have been incorporated into the structure of metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs). bohrium.com These porous, crystalline materials have potential applications in enantioselective separations, sensing, and heterogeneous catalysis. bohrium.com The this compound molecule could serve as a functional monomer or a modifying agent for polymers and surfaces, potentially imparting specific recognition or catalytic properties.
Q & A
Basic: What are the recommended safety protocols for handling 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves before use and employ proper removal techniques to avoid contamination .
- Ventilation: Work in a well-ventilated fume hood to prevent inhalation of vapors or aerosols .
- Storage: Store in a tightly sealed container in a dry, cool, and ventilated area. Avoid proximity to ignition sources due to potential electrostatic discharge risks .
- Decomposition Hazards: Under fire conditions, hazardous decomposition products include hydrogen bromide (HBr) and carbon monoxide. Use CO₂ or dry chemical fire extinguishers .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .
Basic: What synthetic strategies are feasible for preparing this compound?
Methodological Answer:
- Nucleophilic Substitution: React 2-bromophenol with a pyrrolidine-containing ethylene derivative (e.g., 1-(2-chloroethyl)pyrrolidine) in the presence of a base like KOH or NaH. Optimize solvent choice (e.g., DMF or THF) and temperature (60–80°C) .
- Coupling Reactions: Use palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to link bromophenol derivatives with pyrrolidine precursors. Monitor reaction progress via TLC or GC-MS .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Advanced: How can researchers resolve discrepancies in reaction yields during synthesis?
Methodological Answer:
- Factorial Design: Apply a 2<sup>k</sup> factorial design to test variables (e.g., catalyst loading, temperature, solvent polarity). Use ANOVA to identify significant factors and interactions .
- Computational Feedback: Integrate quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers. Compare with experimental data to refine conditions .
- In Situ Monitoring: Utilize techniques like FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .
Advanced: What methodologies are recommended for analyzing the compound’s stability under varying experimental conditions?
Methodological Answer:
- Thermal Analysis: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions .
- Forced Degradation Studies: Expose the compound to stress conditions (e.g., UV light, acidic/basic hydrolysis) and monitor degradation products via HPLC-MS .
- Long-Term Stability: Store samples at controlled temperatures (4°C, 25°C, 40°C) and humidity levels (0–75% RH). Analyze purity at intervals using NMR and LC-MS to establish shelf-life .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm structure, focusing on aromatic protons (δ 6.8–7.5 ppm) and pyrrolidine methylene signals (δ 2.5–3.5 ppm) .
- Mass Spectrometry: Perform ESI-MS or EI-MS to verify molecular weight (284.2 g/mol) and fragmentation patterns .
- Elemental Analysis: Validate C, H, N, and Br content against theoretical values (C: 54.95%, H: 6.38%, Br: 28.11%) .
Advanced: How can computational modeling enhance the design of reactions involving this compound?
Methodological Answer:
- Reaction Path Search: Use quantum chemical software (e.g., Gaussian, ORCA) to simulate intermediates and transition states. Identify rate-limiting steps to optimize catalyst selection .
- Machine Learning: Train models on existing reaction datasets to predict optimal solvents, temperatures, and catalysts. Validate predictions with small-scale experiments .
- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) to guide derivatization for pharmacological studies .
Advanced: How should researchers address the lack of toxicological data for this compound?
Methodological Answer:
- Precautionary Measures: Assume acute toxicity and implement tiered risk assessments. Use Ames tests for mutagenicity and zebrafish embryos for acute toxicity screening .
- In Silico Prediction: Apply tools like ProTox-II or ADMET Predictor™ to estimate LD50, hepatotoxicity, and bioaccumulation potential .
- Gradual Exposure Testing: Start with low concentrations in cell culture assays (e.g., HEK293 or HepG2 cells) to assess cytotoxicity via MTT assays .
Basic: What are the key considerations for designing a scalable synthesis protocol?
Methodological Answer:
- Solvent Selection: Prioritize green solvents (e.g., ethanol, water) to reduce environmental impact and simplify waste disposal .
- Catalyst Efficiency: Screen heterogeneous catalysts (e.g., Pd/C) for recyclability and reduced metal leaching .
- Process Control: Implement inline PAT (Process Analytical Technology) tools like ReactIR to monitor reaction kinetics and ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
